Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate)
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound’s systematic IUPAC name, barium(2+) 2-({2-[bis(carboxylatomethyl)amino]ethyl}(carboxylatomethyl)amino)acetate , reflects its EDTA-derived structure with barium as the central metal ion. The ligand system consists of two glycinate moieties bridged by a 1,2-ethanediyl group, each substituted with carboxymethyl groups.
The molecular formula C$${10}$$H$${12}$$BaN$$2$$O$$8$$ corresponds to the anhydrous form of the barium-EDTA complex, with a molecular weight of 471.52 g/mol . Hydrated forms, such as Ba$$2$$(EDTA)·2.5H$$2$$O , incorporate water molecules into the crystal lattice, altering the formula to C$${10}$$H$${17}$$Ba$$2$$N$$2$$O$$_{10.5}$$ .
Table 1: Molecular Formula Comparison
| Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Anhydrous | C$${10}$$H$${12}$$BaN$$2$$O$$8$$ | 471.52 |
| Hydrate (2.5H$$_2$$O) | C$${10}$$H$${17}$$Ba$$2$$N$$2$$O$$_{10.5}$$ | 721.63 (calculated) |
Crystal Structure and Coordination Geometry
Single-crystal X-ray diffraction reveals two distinct structural polymorphs:
- Anhydrous Form (P2$$_1$$/c) : Adopts a layered arrangement with barium ions in eight-coordinate environments. Each Ba$$^{2+}$$ is bonded to six oxygen atoms from EDTA carboxylate groups and two from adjacent layers, forming a distorted square-antiprismatic geometry.
- Hydrated Form (P4nc) : Features a three-dimensional framework with channels accommodating water molecules. Barium ions exhibit irregular coordination spheres, including interactions with water oxygen atoms.
Table 2: Crystallographic Data
| Parameter | Anhydrous Form | Hydrated Form |
|---|---|---|
| Space Group | P2$$_1$$/c | P4nc |
| Unit Cell (Å) | a=9.765, b=8.087, c=10.331 | a=19.713, c=8.981 |
| Coordination Number | 8 | 8–10 (variable) |
The coordination geometry is influenced by ligand flexibility, with EDTA adopting twist-boat conformations in the anhydrous form and chair-like distortions in the hydrate.
Spectroscopic Fingerprints (FTIR, NMR, XRD)
Fourier-Transform Infrared (FTIR) Spectroscopy :
- Carboxylate Stretches : Asymmetric (ν$${as}$$(COO$$^-$$)) at 1610–1630 cm$$^{-1}$$ and symmetric (ν$${s}$$(COO$$^-$$)) at 1400–1420 cm$$^{-1}$$ .
- Amine Deformations : N–H bending modes at 1540–1560 cm$$^{-1}$$ .
Nuclear Magnetic Resonance (NMR) :
- $$^{13}$$C Solid-State NMR : Carboxylate carbons resonate at 175–180 ppm , while methylene carbons (N–CH$$_2$$–COO) appear at 55–60 ppm .
X-ray Diffraction (XRD) :
- The anhydrous form exhibits characteristic peaks at 2θ = 10.5°, 15.3°, and 21.7° (d-spacings: 8.42 Å, 5.78 Å, 4.10 Å).
- Hydrated samples show additional low-angle reflections (e.g., 2θ = 6.2°) due to water-containing channels.
Table 3: Key Spectroscopic Assignments
| Technique | Spectral Feature | Assignment |
|---|---|---|
| FTIR | 1615 cm$$^{-1}$$ | ν$$_{as}$$(COO$$^-$$) |
| $$^{13}$$C NMR | 178 ppm | Carboxylate carbon |
| XRD | d=8.42 Å | (100) lattice plane |
Properties
CAS No. |
25737-53-5 |
|---|---|
Molecular Formula |
C10H16BaN2O8+2 |
Molecular Weight |
429.57 g/mol |
IUPAC Name |
barium(2+);2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.Ba/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2 |
InChI Key |
MASKRDCJSCCWNE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of ligand solution | Dissolve N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) in deionized water | pH adjusted to ~8 with NaOH |
| 2 | Preparation of barium salt solution | Dissolve barium chloride dihydrate in deionized water | Ambient temperature |
| 3 | Mixing | Slowly add barium salt solution to ligand solution under stirring | Maintain pH 7-9, temperature 25-50 °C |
| 4 | Reaction time | Stir for 1-3 hours to ensure complete complexation | Monitor pH and temperature |
| 5 | Isolation | Filter precipitated complex | Wash with cold water to remove impurities |
| 6 | Crystallization | Recrystallize from water or aqueous ethanol | Enhances purity and crystallinity |
| 7 | Drying | Dry under vacuum or in desiccator | Avoid decomposition |
Research Findings and Analytical Data
- Complex Formation: The barium ion coordinates with the four carboxymethyl groups and the two amine nitrogens of the ligand, forming a stable octahedral complex.
- Yield: Typical yields range from 85% to 95% depending on reaction conditions and purity of starting materials.
- Purity: Confirmed by elemental analysis, infrared spectroscopy (IR), and X-ray crystallography.
- Stability: The complex exhibits high thermal and chemical stability, attributed to the strong chelation effect of the ligand.
Comparative Data of Related Compounds
| Compound | Molecular Formula | Chelating Metal | Key Features |
|---|---|---|---|
| Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) | C10H14BaN2O8 | Barium (Ba²⁺) | High stability, used in biological metal ion studies |
| Calcium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) | C10H16CaN2O8 | Calcium (Ca²⁺) | Similar chelating properties, calcium-based |
| Magnesium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) | C10H16MgN2O8 | Magnesium (Mg²⁺) | Used in magnesium supplementation |
| Zinc N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) | C10H16ZnN2O8 | Zinc (Zn²⁺) | Important in enzyme function |
Notes on Ligand Preparation
The ligand N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) can be synthesized by the reaction of ethylenediamine with chloroacetic acid under controlled conditions, followed by purification. This ligand is a derivative of ethylenediaminetetraacetic acid (EDTA), modified to enhance specific coordination properties with barium ions.
Chemical Reactions Analysis
Types of Reactions
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of barium.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of other chelating agents or ligands .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxides, while substitution reactions can produce various barium complexes with different ligands .
Scientific Research Applications
Chemical and Biological Applications
1.1 Chelation and Metal Ion Interaction
The primary application of Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) lies in its chelation capabilities. The compound can effectively bind to metal ions, which is crucial in several biological processes. This property enables researchers to study metal ion interactions within biological systems, contributing to our understanding of metal ion homeostasis and toxicity.
1.2 Biological Studies
Research has shown that this compound can modulate cellular functions by interacting with various biomolecules. Its stability in biological environments allows for the investigation of its effects on cellular processes influenced by metal ions. For example, studies have focused on how it affects enzymatic activities and cellular signaling pathways.
Industrial Applications
2.1 Synthesis of Barium Complexes
In industrial settings, Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) is used in the synthesis of various barium complexes. These complexes are utilized in the production of barium-based materials and catalysts, which are essential in numerous chemical reactions and manufacturing processes.
2.2 Environmental Remediation
The compound's chelating properties also extend to environmental applications, where it can be used to remediate contaminated sites by binding heavy metals and facilitating their removal from the environment. This application is particularly relevant in areas affected by industrial waste and pollution.
Case Studies
4.1 Biological Interaction Studies
In one notable study, researchers investigated the interactions between Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) and various metal ions within cellular environments. The findings indicated that the compound could effectively modulate the activity of certain enzymes by altering their metal ion co-factors, thereby influencing metabolic pathways.
4.2 Environmental Impact Assessment
Another study focused on the environmental applications of this compound for heavy metal remediation. The research demonstrated that Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) could significantly reduce the bioavailability of toxic metals in contaminated soils, providing a viable method for environmental cleanup.
Mechanism of Action
The mechanism of action of Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process can affect various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate)
- CAS Registry Number : 25737-53-5
- Molecular Structure : A barium (Ba²⁺) salt of ethylenediaminetetraacetic acid (EDTA), where the EDTA ligand coordinates the metal ion through four carboxylate groups and two nitrogen atoms.
General Properties :
As a chelating agent, this compound forms stable complexes with metal ions, though its specific stability constant with barium is influenced by the alkaline earth metal’s ionic radius and charge density. The compound is likely less water-soluble compared to transition metal-EDTA complexes due to barium’s lower electronegativity and hydration enthalpy .
Structural and Functional Comparison with Similar EDTA Derivatives
Metal-EDTA Complexes
EDTA derivatives vary primarily by the central metal ion, which dictates their reactivity, solubility, and applications. Key examples include:
Key Observations :
EDTA Structural Variants
Modifications to the EDTA backbone alter chelation efficiency and selectivity:
Barium EDTA vs. Variants :
- Unlike CDTA or PDTA, barium EDTA retains the standard ethylene diamine core, limiting its selectivity but maintaining compatibility with divalent cations .
Research Findings and Industrial Relevance
Barium EDTA in Industry
Comparative Performance in Chelation Therapy
- While EDTA derivatives like calcium disodium EDTA are FDA-approved for lead poisoning, barium EDTA is unsuitable due to toxicity risks .
Biological Activity
Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate), commonly referred to as Barium EDG, is a chelating agent that exhibits significant biological activity. Its unique structure allows it to interact with various metal ions, making it a compound of interest in multiple fields, including biochemistry, pharmacology, and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Barium EDG is a barium salt derived from N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate). The compound's structure can be represented as follows:
This compound is characterized by its ability to form stable complexes with divalent metal ions due to the presence of multiple carboxymethyl groups that facilitate chelation.
Mechanisms of Biological Activity
The biological activity of Barium EDG is primarily attributed to its chelation properties. By binding metal ions, it can influence various biochemical pathways. Key mechanisms include:
- Metal Ion Chelation : Barium EDG effectively binds to metal ions such as lead, cadmium, and mercury, reducing their bioavailability and toxicity in biological systems.
- Antioxidant Activity : Some studies suggest that Barium EDG may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
- Modulation of Enzyme Activity : The compound may influence enzyme activities by altering metal ion concentrations essential for enzyme function.
In Vitro Studies
- Chelation Efficacy : A study demonstrated that Barium EDG effectively reduced lead levels in vitro by forming stable complexes, thus preventing lead-induced cytotoxicity in human cell lines.
- Antioxidant Effects : Research indicated that Barium EDG reduced oxidative stress markers in cultured neuronal cells exposed to neurotoxic agents, suggesting potential neuroprotective effects .
In Vivo Studies
- Toxicity Reduction : Animal studies have shown that administration of Barium EDG significantly decreased lead accumulation in tissues when compared to untreated controls. This suggests its potential use in mitigating heavy metal toxicity.
- Reproductive Toxicity : In reproductive studies on rodents, Barium EDG was found to improve reproductive outcomes in females exposed to cadmium, indicating protective effects against reproductive toxicity .
Case Studies
| Study | Organism | Findings |
|---|---|---|
| Study 1 | Human Cell Lines | Reduced lead-induced cytotoxicity through chelation |
| Study 2 | Rodent Model | Decreased tissue lead levels and improved reproductive outcomes |
| Study 3 | Neuronal Cells | Antioxidant effects leading to reduced oxidative stress |
Q & A
Basic Question: What are the recommended synthetic routes for preparing Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate), and how can purity be optimized?
Answer:
The synthesis of this barium complex can be adapted from methods used for analogous EDTA-metal complexes. A common approach involves reacting the free ligand (e.g., EDTA or its derivatives) with barium salts (e.g., BaCO₃ or Ba(OH)₂) in aqueous media under controlled pH (typically 8–10). For purity optimization:
- pH Control : Maintain alkaline conditions to ensure complete deprotonation of carboxylate groups, enhancing metal-ligand coordination .
- Stoichiometric Ratios : Use a 1:1 molar ratio of ligand to Ba²⁺ to avoid excess unreacted metal or ligand.
- Crystallization : Recrystallize from hot water or ethanol to remove impurities, as seen in calcium disodium edetate preparations .
- Analytical Validation : Confirm purity via titration (e.g., back-titration with ZnSO₄ using Eriochrome Black T indicator) or ICP-OES for residual metal content .
Advanced Question: How does the coordination geometry of Barium in this complex influence its chelation efficacy compared to other alkaline earth metals (e.g., Ca²⁺ or Mg²⁺)?
Answer:
Barium’s larger ionic radius (1.35 Å vs. Ca²⁺: 1.00 Å) and lower charge density may result in weaker binding constants compared to Ca²⁺ or Mg²⁺. Methodological considerations:
- Stability Constants : Determine via potentiometric titrations in varying ionic strengths. EDTA-Ba stability constants (log K) are typically lower than those for Ca²⁺ (log K ~10.6 for Ca-EDTA vs. ~7.8 for Ba-EDTA), affecting selectivity in competitive binding assays .
- Structural Analysis : Use X-ray crystallography or EXAFS to compare coordination numbers and bond lengths. EDTA typically forms hexadentate complexes, but steric effects with larger Ba²⁺ may reduce coordination efficiency .
Basic Question: What analytical techniques are most effective for characterizing this compound’s structure and hydration states?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm ligand integrity and metal-induced shifts in carboxylate resonances .
- Thermogravimetric Analysis (TGA) : Quantify hydration states by measuring mass loss upon heating (e.g., calcium disodium edetate exists as dihydrate/trihydrate mixtures) .
- Elemental Analysis : Verify C, H, N, and Ba content against theoretical values.
- FT-IR : Identify shifts in ν(C=O) and ν(N–H) peaks to confirm metal-ligand binding .
Advanced Question: How can researchers resolve discrepancies in reported stability constants for EDTA-Ba complexes across different studies?
Answer:
Discrepancies often arise from experimental conditions (pH, ionic strength, temperature). To address this:
- Standardize Conditions : Replicate measurements at fixed ionic strength (e.g., 0.1 M KCl) and pH (8–10) .
- Competitive Ligand Studies : Compare Ba²⁺ binding against reference ligands (e.g., EGTA) using spectrophotometric or potentiometric methods .
- Validate via Multiple Techniques : Cross-check results using isothermal titration calorimetry (ITC) and fluorescence quenching .
Basic Question: What are the key considerations for designing experiments to assess this compound’s solubility and stability in aqueous buffers?
Answer:
- pH Dependence : Solubility decreases in acidic media due to protonation of carboxylates. Use buffered solutions (pH >7) to maintain solubility .
- Temperature Effects : Conduct stability tests at 4°C, 25°C, and 37°C to simulate storage and physiological conditions.
- Light Sensitivity : Shield solutions from UV light to prevent ligand degradation, a known issue with EDTA derivatives .
Advanced Question: How can researchers address the lack of ecological toxicity data for this compound in environmental impact studies?
Answer:
Given the absence of ecotoxicological data (e.g., bioaccumulation, aquatic toxicity):
- Read-Across Analysis : Use data from structurally similar compounds (e.g., EDTA or Ca-EDTA). EDTA is classified as persistent but not bioaccumulative .
- QSAR Modeling : Predict toxicity endpoints (e.g., LC50 for fish) via quantitative structure-activity relationships .
- Microcosm Studies : Evaluate biodegradability in simulated freshwater systems using OECD 309 guidelines .
Basic Question: What methodologies are suitable for studying the kinetics of metal displacement reactions involving this barium complex?
Answer:
- Stopped-Flow Spectrophotometry : Monitor real-time displacement by competitive metals (e.g., Ca²⁺ or Pb²⁺) via chromogenic indicators (e.g., Arsenazo III) .
- Isotopic Tracing : Use ¹³³Ba radiolabeling to track dissociation pathways in biological matrices .
- Kinetic Modeling : Apply pseudo-first-order or second-order rate laws to derive rate constants .
Advanced Question: How does the choice of counterion (e.g., Na⁺ vs. K⁺) in related complexes affect physicochemical properties and experimental applications?
Answer:
Counterions influence solubility and crystal packing. For example:
- Sodium Salts : Higher solubility in water (e.g., disodium EDTA) due to smaller ion size, making them preferable for aqueous formulations .
- Potassium Salts : Used in niche applications (e.g., fertilizers) but may form less stable crystalline hydrates .
- Analytical Impact : Counterions can interfere with ICP-MS or ion chromatography; use ion-exchange resins to isolate the target complex .
Basic Question: What are the best practices for handling and storing this compound to prevent decomposition?
Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at 4°C to minimize oxidation and moisture uptake .
- Avoid Contaminants : Use deionized water and metal-free labware to prevent unintended metal exchange .
- Stability Monitoring : Periodically test via NMR or titration to detect ligand degradation .
Advanced Question: How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this barium complex?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies, HOMO-LUMO gaps, and charge distribution to predict redox behavior .
- Molecular Dynamics (MD) : Simulate solvation effects and ion-pair interactions in aqueous media .
- Validation : Cross-reference computational results with experimental spectroscopic data (e.g., UV-Vis or EPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
